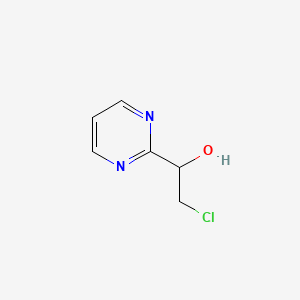

2-Chloro-1-(pyrimidin-2-yl)ethanol

Description

2-Chloro-1-(pyrimidin-2-yl)ethanol is a chloro-substituted ethanol derivative featuring a pyrimidine ring directly attached to the ethanol moiety. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, conferring unique electronic and steric properties. The chlorine atom at the β-position of the ethanol chain enhances reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-chloro-1-pyrimidin-2-ylethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2 |

InChI Key |

HYFHXPYDSYFBNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(CCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(pyrimidin-2-yl)ethanol, along with their synthesis methods, enantioselectivity, yields, and applications.

Key Comparative Insights:

Structural Impact on Reactivity and Selectivity Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance substrate stability and enantioselectivity during biocatalytic reductions. For example, Candida ontarioensis achieves 99.9% ee for the 3-chlorophenyl analog due to optimized steric interactions . Pyrimidine vs.

Synthesis Efficiency Biocatalysis vs. Chemical Methods: Biocatalytic routes (e.g., using Acinetobacter or Candida strains) consistently achieve >99% ee, whereas chemical methods (e.g., oxazaborolidine catalysts) require expensive cofactors but offer higher yields (e.g., 92.4% yield for the 2,4-dichlorophenyl analog) . Deep Eutectic Solvents (DESs): DESs improve reaction efficiency for fluorinated analogs, as seen in the bioconversion of 2-chloro-1-(3,4-difluorophenyl)ethanone, though data specific to pyrimidine derivatives are lacking .

Regulatory and Safety Profiles Chloroethanol derivatives with halogenated aryl groups (e.g., 6-fluorochroman) are often flagged as genotoxic impurities, necessitating strict control in APIs (Active Pharmaceutical Ingredients) . Pyrimidine-containing analogs (e.g., ) may face similar scrutiny due to structural alerts.

Industrial Scalability The 2,7-dichloro-9H-fluorene analog is synthesized industrially for Lumifantrine production, highlighting the feasibility of scaling chloroethanol chemistry for antimalarials . Pyrimidine-based derivatives may require tailored processes due to their heterocyclic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.